Computed Lipophilicity (XLogP3) Comparison Against the Unsubstituted Parent Scaffold
CAS 2034311-56-1 exhibits a computed XLogP3 of 0.4, reflecting the balanced lipophilicity conferred by the 3,4-dimethoxybenzoyl group. In contrast, the unsubstituted parent compound 3-(pyrrolidin-3-yl)imidazolidine-2,4-dione (CAS 1558140-75-2) is predicted to have a substantially lower XLogP due to the absence of the aromatic acyl substituent [1]. This difference is critical: an XLogP near 0.4 places the compound closer to the optimal range for membrane permeability while retaining aqueous solubility, whereas excessively polar analogs may fail to penetrate lipid bilayers in cell-based assays [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione (CAS 1558140-75-2); XLogP3 not explicitly reported but predicted to be significantly lower (estimated < -0.5 based on reduced carbon count and absence of aromatic group) |
| Quantified Difference | Estimated ΔXLogP3 ≥ 0.9 units (target is more lipophilic) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Lipophilicity within the 0–3 range is associated with favorable oral absorption and CNS permeability profiles in drug discovery campaigns, making CAS 2034311-56-1 a more suitable starting point for cell-permeable probe development than its unsubstituted parent.
- [1] PubChem Compound Summary CID 121159753: Computed Properties section. National Center for Biotechnology Information, 2025. View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26 (2001). View Source
